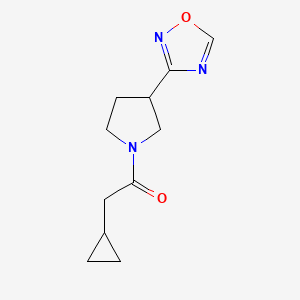

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-cyclopropylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-cyclopropylethanone” is a complex organic molecule that contains several functional groups including an oxadiazole ring, a pyrrolidine ring, and a cyclopropyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, oxadiazole derivatives are generally synthesized through cyclization reactions . Pyrrolidine derivatives can be synthesized through various methods including the reaction of amines with ketones .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The oxadiazole ring is a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and two nitrogen atoms . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. Oxadiazole rings can participate in various chemical reactions including substitutions and additions . Pyrrolidine rings can undergo reactions such as ring-opening and substitutions .Scientific Research Applications

Synthesis and Structural Analysis

A series of pyrazolo[1,5-a]pyridine-containing 2,5-diaryl-1,3,4-oxadiazole derivatives, similar in structure to 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-cyclopropylethanone, were synthesized and characterized. Their structures were determined using various spectroscopic methods and X-ray crystallography, revealing monoclinic spatial structures with aromatic rings that are nearly coplanar, allowing for conjugation. These compounds exhibited blue fluorescence in dilute solutions, with quantum yields between 0.32 and 0.83 in dichloromethane, suggesting potential applications in optical materials and sensors (Yang et al., 2011).

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives, which share a core structure with this compound, were investigated. One study synthesized a compound from 2-(pyridine-2-ylamino)acetohydrazide and found it to exhibit significant antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 30.2 - 43.2 μg cm-3. This indicates the potential of such compounds in developing new antimicrobial agents (Salimon et al., 2011).

Electronic and Optical Properties

Poly(1,3,4-oxadiazole)s, related to the core structure of the compound , were studied for their reversible reduction behavior in cyclovoltammetric measurements, indicating potential use as electron transport materials in electronic devices like light-emitting diodes (LEDs). Modifications to the polymer structure, such as introducing alkoxy side groups, made the polymers soluble in organic solvents, facilitating their processing into thin films for electronic applications (Janietz & Anlauf, 2002).

Apoptosis Induction and Anticancer Potential

A compound with a similar 1,2,4-oxadiazole structure was discovered to induce apoptosis in cancer cells, suggesting a potential pathway for cancer therapy. This compound showed selective activity against breast and colorectal cancer cell lines, with further studies revealing its mechanism of action involved cell cycle arrest and apoptosis induction. Such findings highlight the therapeutic potential of 1,2,4-oxadiazole derivatives in cancer treatment (Zhang et al., 2005).

Properties

IUPAC Name |

2-cyclopropyl-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-10(5-8-1-2-8)14-4-3-9(6-14)11-12-7-16-13-11/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSODMTGEJFOUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)

![6-[(4-Benzylpiperidin-1-yl)sulfonyl]-5-bromo-1-(cyclopropylcarbonyl)indoline](/img/structure/B2873089.png)

![Methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetate](/img/structure/B2873094.png)

![5-Benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2873096.png)

![(1R,5S)-N-(4-methoxybenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2873098.png)

![N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2873100.png)

![1-[2-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2873102.png)

![1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2873103.png)

![(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2873106.png)

![8-{3-[(pyridin-3-ylmethyl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2873107.png)